Methyl 5-nitro-1H-pyrrole-3-carboxylate

描述

Methyl 5-nitro-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C6H6N2O4 and its molecular weight is 170.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Methyl 5-nitro-1H-pyrrole-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

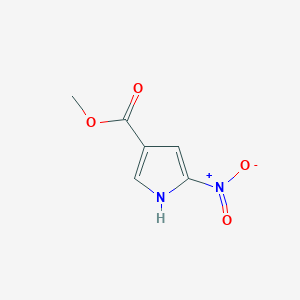

This compound has the following structural characteristics:

- Molecular Formula : C₆H₆N₂O₄

- Molecular Weight : 170.12 g/mol

- Functional Groups : Nitro group (-NO₂) at the 5-position and a carboxylate group (-COOCH₃) at the 3-position of the pyrrole ring.

The presence of these functional groups contributes to its chemical reactivity and biological profile.

The biological activity of this compound is largely attributed to its ability to form reactive intermediates through the reduction of its nitro group. These intermediates can interact with various cellular components, leading to:

- Antimicrobial Activity : The compound demonstrates significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis or interfering with signaling pathways involved in cell growth and survival.

Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in Table 1:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

| Enterococcus faecalis | 10 μg/mL |

These findings suggest that this compound has potent antibacterial activity, particularly against Staphylococcus aureus, which is known for its multidrug resistance.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it exhibited an IC₅₀ value of approximately 15 µM against human breast cancer cells (MCF-7). This suggests promising potential as an anticancer agent.

Case Studies

- Study on Antibacterial Properties : A study published in MDPI highlighted the synthesis and biological evaluation of several pyrrole derivatives, including this compound. The compound was found to possess a favorable MIC against Staphylococcus aureus, making it a candidate for further development as an antibacterial agent .

- Anticancer Research : Research conducted on various pyrrole derivatives indicated that this compound showed significant cytotoxicity against cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .

常见问题

Basic Research Questions

Q. What are the standard laboratory synthesis routes for Methyl 5-nitro-1H-pyrrole-3-carboxylate?

The compound is typically synthesized via oxidation of its amino analog, Methyl 5-amino-1H-pyrrole-3-carboxylate , using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under reflux conditions . Alternative methods involve direct nitration of the pyrrole ring using mixed acid (HNO₃/H₂SO₄), though regioselectivity must be controlled to avoid over-nitration. Reaction monitoring via TLC and purification by column chromatography (silica gel, ethyl acetate/hexane) are critical for isolating the nitro derivative.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the nitro group’s presence (e.g., deshielded aromatic protons at δ 7.5–8.5 ppm) and ester functionality (COOCH₃ at δ 3.8–4.0 ppm) .

- IR Spectroscopy : Strong absorptions at ~1530 cm⁻¹ (N=O asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) confirm the nitro group; ester C=O appears at ~1700 cm⁻¹ .

- Mass Spectrometry : ESI-MS or EI-MS identifies the molecular ion peak (m/z = 196.12 [M+H]⁺) and fragmentation patterns .

Q. How does the nitro group influence the compound’s reactivity compared to its amino analog?

The nitro group is electron-withdrawing, reducing the pyrrole ring’s nucleophilicity and directing electrophilic substitution to specific positions (e.g., meta to the nitro group). This contrasts with the amino analog, which undergoes nucleophilic reactions (e.g., alkylation or acylation) due to its electron-donating nature .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular structure determination?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or ORTEP-3 is used to determine bond lengths, angles, and nitro group orientation. For disordered structures, refine using restraints and validate with PLATON . Example: A nitro group’s rotational disorder in the crystal lattice can be modeled with split positions and occupancy refinement .

Q. How should researchers address contradictions between spectroscopic and computational data?

- Case Example : If NMR suggests planar geometry but DFT calculations predict non-planarity due to steric hindrance, cross-validate with SC-XRD to resolve spatial arrangements .

- Methodology : Use hybrid approaches (e.g., QM/MM simulations) to reconcile experimental and theoretical results. Check for solvent effects in NMR (e.g., DMSO vs. CDCl₃) .

Q. What strategies optimize the compound’s use in multicomponent reactions (e.g., cross-coupling)?

The nitro group can act as a directing group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Pre-functionalize the pyrrole ring with halogens (e.g., bromine at position 4) to enhance reactivity. Example: Use Methyl 5-nitro-4-bromo-1H-pyrrole-3-carboxylate with Pd(PPh₃)₄ and arylboronic acids in THF/Na₂CO₃ at 80°C .

属性

IUPAC Name |

methyl 5-nitro-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-12-6(9)4-2-5(7-3-4)8(10)11/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWHUNPGEGHLDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660695 | |

| Record name | Methyl 5-nitro-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32116-27-1 | |

| Record name | Methyl 5-nitro-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。